Ethyl 3-(cyclohexenyl)acrylate
Description
Ethyl 3-(cyclohexenyl)acrylate (CAS 75567-08-7, C₁₁H₁₆O₂) is an α,β-unsaturated ester characterized by a cyclohexenyl substituent at the β-position of the acrylate moiety. This compound is structurally defined by its cyclohexenyl group, which imparts moderate lipophilicity and conformational flexibility. It is primarily utilized as a synthetic intermediate in organic chemistry, particularly in cycloaddition reactions and polymer synthesis. Its structural versatility allows for modifications that tailor reactivity and physical properties for specific applications .
Properties
CAS No. |
75567-08-7 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
ethyl 3-(cyclohexen-1-yl)prop-2-enoate |
InChI |
InChI=1S/C11H16O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h6,8-9H,2-5,7H2,1H3 |
InChI Key |
YOOQVENYBWCBFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CCCCC1 |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions to yield cyclohexenylacrylic acid and ethanol.
Conditions and Outcomes :
| Medium | Catalyst | Temperature | Product |
|---|---|---|---|
| Acidic | H₂SO₄ | 80–100°C | Cyclohexenylacrylic acid |
| Basic | NaOH | 60–80°C | Sodium cyclohexenylacrylate salt |
In industrial settings, hydrolysis is often performed using continuous flow reactors with sulfonated resin catalysts (e.g., Dowex 50) to improve efficiency . The reaction follows pseudo-first-order kinetics, with rate constants dependent on pH and temperature.
Polymerization
The acrylate moiety participates in radical polymerization, forming linear or cross-linked polymers.
Mechanism :
-
Initiation: Radical formation via thermal or photoinitiators (e.g., AIBN).
-
Propagation: Chain growth through addition to the vinyl group.
-
Termination: Radical recombination or disproportionation.
Key Properties of Polymers :
| Property | Value | Application |
|---|---|---|
| Glass Transition (Tₑ) | −20°C to 50°C (tunable) | Flexible coatings, adhesives |
| Thermal Stability | Up to 250°C | High-temperature composites |
| Solubility | Polar aprotic solvents (DMF) | Film-forming agents |
Copolymers with ethylene or styrene exhibit enhanced mechanical strength and are used in automotive clear coats .
Transesterification
The ethoxy group undergoes exchange with higher alcohols under catalytic conditions:
General Reaction :
Catalysts and Efficiency :
| Catalyst | Yield | Reaction Time |
|---|---|---|
| Sulfuric acid | 85–90% | 4–6 hours |
| Titanium(IV) isopropoxide | 92–95% | 2–3 hours |
| Enz |
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications | Synthesis Method |
|---|---|---|---|---|---|
| This compound | C₁₁H₁₆O₂ | 180.24 | Cyclohexenyl, acrylate | Polymer intermediates | Michael addition |
| (E)-Ethyl 3-(4-methoxyphenyl)acrylate | C₁₂H₁₄O₃ | 206.24 | Methoxyphenyl, acrylate | Pharmaceuticals | Pd-catalyzed olefination |
| Ethyl caffeate | C₁₁H₁₂O₄ | 208.21 | Dihydroxyphenyl, acrylate | Antiviral agents | Esterification |
| Ethyl 3-ethoxyacrylate | C₇H₁₂O₃ | 144.17 | Ethoxy, acrylate | Organic synthesis intermediate | Condensation reactions |
| Ethyl 4-oxocyclohexanecarboxylate | C₉H₁₄O₃ | 170.21 | Oxocyclohexane, acrylate | Nucleophilic reactions | Cyclohexanone derivatization |
Key Research Findings
- Electronic Effects : Methoxy and ethoxy groups enhance electrophilicity, favoring reactions like Michael additions .
- Biological Activity : Hydroxyl groups (e.g., in ethyl caffeate) correlate with antiviral efficacy, whereas cyclohexenyl derivatives lack such activity .
- Industrial Relevance : Cyclohexenyl acrylates are preferred in polymer synthesis due to balanced lipophilicity and stability .
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Catalyst | Solvent | Yield (%) | Key Advantage | Reference |
|---|---|---|---|---|---|
| One-pot asymmetric | Diphenylprolinol | EtOH | 75–85 | Stereoselectivity control | |
| Esterification-Dehydration | TiO₂ | Ethanol | ≥98 | High efficiency, minimal byproducts |
Basic Question: Which analytical techniques are critical for characterizing this compound, and how are discrepancies resolved?
Answer:
GC-MS , IR spectroscopy , and X-ray crystallography are pivotal for structural elucidation.
- GC-MS : Identifies volatile impurities (e.g., unreacted ethyl acrylate) in exhaled breath or polymer matrices ().
- IR Spectroscopy : Validates functional groups (C=O at ~1700 cm⁻¹, C=C at ~1630 cm⁻¹) ().
- X-ray Crystallography : Resolves stereochemical ambiguities in cyclohexenyl moieties ().
Data Contradiction Example : Discrepancies in reaction yields may arise from incomplete isomerization. Cross-validation via HPLC and NMR ensures accuracy ().
Basic Question: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves and goggles due to skin/eye irritation risks ().
- Ventilation : Use fume hoods to mitigate inhalation hazards ().
- Waste Disposal : Segregate as halogenated waste if brominated byproducts form ().
Note : Cyclohexenyl derivatives may exhibit higher toxicity than linear analogs; always consult SDS for cyclohexenyl-specific hazards ().
Advanced Question: How does the cyclohexenyl group influence the material properties of acrylate-based copolymers?
Answer:
The cyclohexenyl moiety enhances thermal stability and mechanical rigidity in polymers. In P(EA-HEA) copolymers, cyclohexenyl groups reduce chain mobility, increasing glass transition temperature (T₅) by ~15°C compared to linear analogs ().
Q. Table 2: Copolymer Properties
| Copolymer | T₅ (°C) | Tensile Strength (MPa) | Reference |
|---|---|---|---|
| P(EA-HEA) + cyclohexenyl | 85 | 12.3 | |
| P(EA-HEA) linear | 70 | 8.7 |
Advanced Question: What reaction mechanisms govern unexpected byproduct formation during this compound synthesis?
Answer:
Side Reactions :
- Bromination/Dehydrobromination : Cyclohexenyl esters may undergo bromination at allylic positions, forming thienoindole derivatives ().
- Isomerization Equilibria : In one-pot syntheses, 5R and 5S diastereomers interconvert under acidic conditions, requiring kinetic control ().
Mitigation : Use low-temperature quenching and steric hindrance via bulky catalysts to suppress side pathways ().
Advanced Question: How can researchers reconcile contradictory data on reaction selectivity in cyclohexenyl acrylate systems?
Answer:
Contradictions often stem from varying substrate electronic effects or catalyst loading . For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
